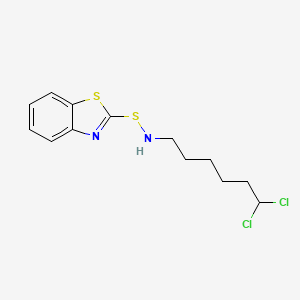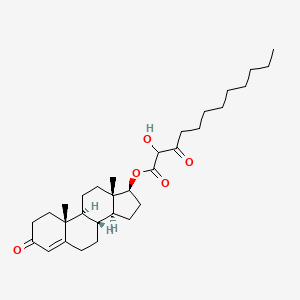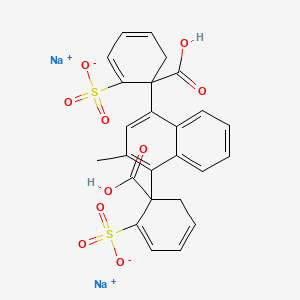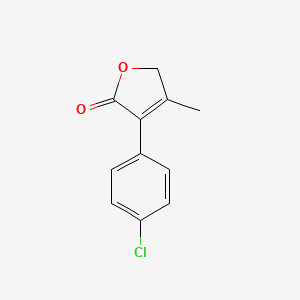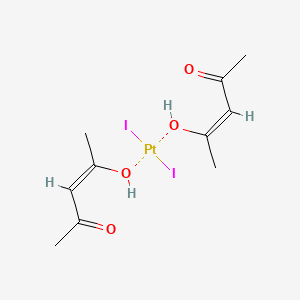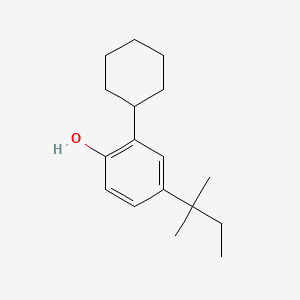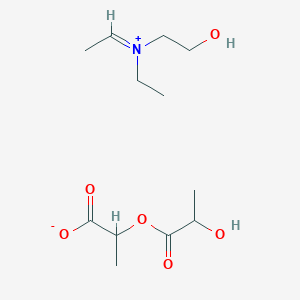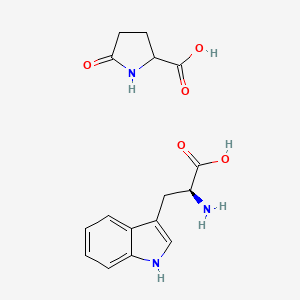![molecular formula C21H19N3O2 B12675616 2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate CAS No. 84255-12-9](/img/structure/B12675616.png)
2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate is a chemical compound with the molecular formula C21H19N3O2 and a molecular weight of 345.4 g/mol It is known for its unique structure, which includes a dicyanovinyl group attached to a phenyl ring, further connected to an ethylamino group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate typically involves the reaction of 4-(2,2-dicyanovinyl)phenyl ethylamine with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates or amines.
Scientific Research Applications
2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of 2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate involves its interaction with specific molecular targets. The dicyanovinyl group can participate in electron transfer reactions, while the benzoate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(2,2-Dicyanovinyl)phenyl]methylamino]ethyl benzoate
- 2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]methyl benzoate
- 2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl acetate
Uniqueness
The presence of both the dicyanovinyl and benzoate ester groups allows for versatile chemical modifications and interactions .
Properties
CAS No. |
84255-12-9 |
|---|---|
Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[4-(2,2-dicyanoethenyl)-N-ethylanilino]ethyl benzoate |
InChI |
InChI=1S/C21H19N3O2/c1-2-24(12-13-26-21(25)19-6-4-3-5-7-19)20-10-8-17(9-11-20)14-18(15-22)16-23/h3-11,14H,2,12-13H2,1H3 |
InChI Key |
PMUMOWURAMVFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)



